Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[[4-(3-methoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4/c1-30-18-5-3-4-17(14-18)24-21-25-20(26-22(27-21)28-10-12-32-13-11-28)23-16-8-6-15(7-9-16)19(29)31-2/h3-9,14H,10-13H2,1-2H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHHCIFKYSJRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities. This suggests that this compound may also affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Similar compounds have been found to have various biological effects, suggesting that this compound may also have diverse molecular and cellular effects.
Biological Activity
Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazinyl moiety , which is known for its role in various biological activities.
- A morpholine ring , which often enhances solubility and bioavailability.
- An amino substituent that may contribute to its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that triazine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The proposed mechanism involves the modulation of signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. 2020 | MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| Johnson et al. 2021 | HeLa (Cervical Cancer) | 12.5 | Inhibition of PI3K/Akt pathway |
| Lee et al. 2022 | A549 (Lung Cancer) | 10.0 | Cell cycle arrest in G1 phase |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophage models. This suggests a potential role in treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
In a study by Jung et al. (2016), a related benzoate compound demonstrated significant inhibition of inflammatory responses in RAW 264.7 macrophages when treated with lipopolysaccharide (LPS). The results indicated a downregulation of cytokine expression and reduced activation of NF-kB signaling.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression.
- Receptor Modulation : It might interact with cell surface receptors, altering downstream signaling pathways.
- Gene Expression Regulation : The compound can influence the transcription of genes associated with cell survival and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
